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molecular formula C8H6Cl2N2 B8485143 3,4-Dichloroanilinoacetonitrile

3,4-Dichloroanilinoacetonitrile

Cat. No. B8485143
M. Wt: 201.05 g/mol
InChI Key: WZUMFRRCNMMJDG-UHFFFAOYSA-N
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Patent
US04344958

Procedure details

Chloroacetonitrile (45.3 grams (g)) and 97.2 g of 3,4-dichloroaniline were heated with stirring in a 250 milliliter (ml) round-bottomed three-necked flask at about 120°-125° C. for 2 hours. The reaction mixture was cooled, then diluted with methylene chloride and then filtered to remove the 3,4-dichloroaniline hydrochloride (52.4 g) which had formed. The filtrate was concentrated to dryness under vacuum, leaving a black gummy residue that crystallized on cooling. The residue was put in solution in hot toluene, the solution was then cooled and filtered, which gave 38.3 g of crude product. Recrystallization from cyclohexane gave 36.2 g of purified 3,4-dichloroanilinoacetonitrile as pink crystals, having a melting point (m.p.) of 95°-97° C.
Quantity
45.3 g
Type
reactant
Reaction Step One
Quantity
97.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]#[N:4].[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[Cl:13])[NH2:9]>C(Cl)Cl>[Cl:5][C:6]1[CH:7]=[C:8]([CH:10]=[CH:11][C:12]=1[Cl:13])[NH:9][CH2:2][C:3]#[N:4]

Inputs

Step One
Name
Quantity
45.3 g
Type
reactant
Smiles
ClCC#N
Name
Quantity
97.2 g
Type
reactant
Smiles
ClC=1C=C(N)C=CC1Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring in a 250 milliliter (ml) round-bottomed three-necked flask at about 120°-125° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the 3,4-dichloroaniline hydrochloride (52.4 g) which
CUSTOM
Type
CUSTOM
Details
had formed
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
leaving a black gummy residue that
CUSTOM
Type
CUSTOM
Details
crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
TEMPERATURE
Type
TEMPERATURE
Details
the solution was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
which gave 38.3 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from cyclohexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC=1C=C(NCC#N)C=CC1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 36.2 g
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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